Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate
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Description
“Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C10H15N3O3 . It is a member of pyrazines, a methyl ester, and an aromatic amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3O3/c1-10 (2,3)16-8-7 (9 (14)15-4)13-6 (11)5-12-8/h5H,1-4H3, (H2,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 225.25 .Scientific Research Applications
Synthesis and Biological Evaluation
Methyl 6-amino-3-(tert-butoxy)pyrazine-2-carboxylate is utilized in the synthesis of various compounds with biological significance. For instance, Doležal et al. (2006) described the synthesis of substituted pyrazinecarboxamides through condensation with substituted aminothiazoles or anilines, resulting in compounds with anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Reactivity Studies
Mironovich and Shcherbinin (2014) studied the reactivity of a related compound, 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, providing insights into the behavior of similar molecular structures under various chemical conditions (Mironovich & Shcherbinin, 2014).
Synthesis of Novel Heterocycles
Kamal El‐Dean et al. (2018) demonstrated the synthesis of novel heterocycles including furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating the versatility of pyrazine derivatives in synthesizing a range of bioactive molecules (Kamal El‐Dean et al., 2018).
Multigram Synthesis and Biological Effects
The work by Iminov et al. (2015) illustrates the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, highlighting the scale-up potential of related compounds for industrial applications (Iminov et al., 2015).
Properties
IUPAC Name |
methyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-8-7(9(14)15-4)13-6(11)5-12-8/h5H,1-4H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJPTAQWTPUPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(N=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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